molecular formula C14H10F5NO2 B12085478 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline

Cat. No.: B12085478
M. Wt: 319.23 g/mol
InChI Key: YRSVFCSBKQDDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is a fluorinated aromatic compound with the molecular formula C14H10F5NO2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability compared to other fluorinated compounds .

Properties

Molecular Formula

C14H10F5NO2

Molecular Weight

319.23 g/mol

IUPAC Name

3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline

InChI

InChI=1S/C14H10F5NO2/c1-21-11-3-2-8(20)6-12(11)22-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,20H2,1H3

InChI Key

YRSVFCSBKQDDPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.